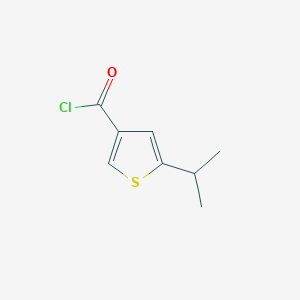

5-Isopropylthiophene-3-carbonyl chloride

Description

5-Isopropylthiophene-3-carbonyl chloride: is a chemical compound with the molecular formula C8H9ClOS and a molecular weight of 188.68 g/mol . It is a specialty product often used in proteomics research . This compound is part of the thiophene family, which is known for its diverse applications in various scientific fields.

Properties

IUPAC Name |

5-propan-2-ylthiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c1-5(2)7-3-6(4-11-7)8(9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHWKRSHTDZAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CS1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylthiophene-3-carbonyl chloride typically involves the chlorination of 5-isopropylthiophene-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:

5-Isopropylthiophene-3-carboxylic acid+SOCl2→5-Isopropylthiophene-3-carbonyl chloride+SO2+HCl

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylthiophene-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation and Reduction:

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Sulfoxides and Sulfones: Potential products from oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

5-Isopropylthiophene-3-carbonyl chloride serves as a precursor for developing pharmaceuticals. Its derivatives have been investigated for potential antimicrobial and anticancer activities:

- Antimicrobial Activity : Studies indicate that thiophene derivatives exhibit significant efficacy against various pathogens. For instance, compounds derived from this compound have shown inhibitory effects on multidrug-resistant strains of Klebsiella pneumoniae and Staphylococcus aureus .

- Anticancer Activity : Research has demonstrated that derivatives can reduce the viability of cancer cells, particularly in lung adenocarcinoma models. In vitro studies revealed a dose-dependent decrease in cell viability when treated with these compounds .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 50 |

Material Science

The compound is also explored for its applications in materials science, particularly in the development of organic semiconductors. The unique electronic properties of thiophene derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiophene derivatives, including those derived from this compound. Results indicated effective inhibition against multidrug-resistant pathogens, highlighting its potential as a therapeutic agent .

- Anticancer Research : Another significant study focused on the anticancer properties of thiophene derivatives, where compounds derived from this precursor were shown to induce apoptosis in A549 human lung adenocarcinoma cells. The research compared their effects with standard chemotherapeutic agents, demonstrating promising results in reducing tumor cell viability while maintaining lower toxicity towards non-cancerous cells .

Mechanism of Action

The mechanism of action for 5-Isopropylthiophene-3-carbonyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives, which can then interact with biological targets or be used in further chemical transformations. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications.

Comparison with Similar Compounds

- 5-Methylthiophene-3-carbonyl chloride

- 5-Ethylthiophene-3-carbonyl chloride

- 5-Propylthiophene-3-carbonyl chloride

Comparison: 5-Isopropylthiophene-3-carbonyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of its derivatives. Compared to similar compounds with different alkyl groups, the isopropyl group may provide steric hindrance or electronic effects that can affect the outcome of chemical reactions and the biological activity of the resulting molecules .

Biological Activity

5-Isopropylthiophene-3-carbonyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological significance, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the family of thiophene derivatives, characterized by a thiophene ring substituted with an isopropyl group and a carbonyl chloride functional group. Its molecular formula is .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbonyl chloride group is known for its reactivity, allowing it to participate in nucleophilic substitution reactions with biological macromolecules.

Potential Mechanisms Include:

- Enzyme Inhibition: Compounds similar to this compound have been shown to inhibit specific enzymes, influencing metabolic pathways and cellular functions.

- Receptor Modulation: The compound may act as a modulator for certain receptors, potentially altering signaling pathways involved in cellular responses.

Enzymatic Assays

A study conducted on related thiophene derivatives demonstrated their inhibitory effects on the enzyme PfATCase (Plasmodium falciparum aspartate transcarbamoylase). The IC50 values for various derivatives were reported, indicating that structural modifications significantly impact biological activity. For instance, compounds with variations in substituents showed IC50 values ranging from 1.59 µM to 5.69 µM, suggesting that this compound may exhibit similar or enhanced activity depending on its specific interactions with the target enzyme .

| Compound | IC50 (µM) |

|---|---|

| Compound 1 | 1.59 |

| Compound 2 | 4.91 |

| Compound 3 | 4.61 |

| Compound 4 | 3.32 |

| Compound 5 | 5.69 |

Cytotoxicity Studies

Research investigating the cytotoxic effects of thiophene derivatives, including this compound, revealed varying degrees of toxicity against cancer cell lines. These studies utilized MTT assays to assess cell viability post-treatment, indicating that some derivatives could induce apoptosis in targeted cells while sparing normal cells .

Comparative Analysis

Comparative studies with other thiophene derivatives highlight the unique biological profile of this compound. For instance, while some analogs exhibited strong anti-inflammatory properties, others were more effective as antimicrobial agents. This variability underscores the importance of structure-activity relationships in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.